molecular formula C13H11IN2O5 B014141 N-Succinimidyl-4-((iodoacetyl)amino)benzoate CAS No. 72252-96-1

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Cat. No.: B014141
CAS No.: 72252-96-1
M. Wt: 402.14 g/mol
InChI Key: BQWBEDSJTMWJAE-UHFFFAOYSA-N
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Description

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester and a sulfhydryl-reactive iodoacetyl group. This compound is widely used in biochemical research for its ability to form stable conjugates with proteins, peptides, and other biomolecules .

Mechanism of Action

Target of Action

SIAB is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are commonly found in proteins, making SIAB particularly useful in protein bioconjugation .

Mode of Action

SIAB contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds . This dual reactivity allows SIAB to crosslink molecules containing these functional groups .

Biochemical Pathways

The exact biochemical pathways affected by SIAB depend on the specific molecules it is used to crosslink. In general, siab is often used to prepare enzyme conjugates or immunotoxins . By crosslinking enzymes or toxins to antibodies, SIAB can be used to create targeted therapeutics that can specifically bind to and affect cells expressing the antibody’s target antigen .

Pharmacokinetics

The pharmacokinetics of SIAB will depend on the specific molecules it is used to crosslink. It’s important to note that siab iswater-insoluble . It must first be dissolved in an organic solvent, such as DMSO or DMF, and then added to the aqueous reaction mixture . This could potentially affect the bioavailability of SIAB-conjugated molecules.

Result of Action

The result of SIAB’s action is the formation of stable crosslinks between molecules containing amine and sulfhydryl groups . This can be used to create enzyme conjugates or immunotoxins with specific binding and activity properties .

Action Environment

The action of SIAB can be influenced by environmental factors. For example, SIAB is sensitive to moisture . It is typically stored in a desiccated condition to reduce exposure to moisture . Additionally, the pH of the reaction environment can affect the reactivity of the NHS ester and iodoacetyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with iodoacetic anhydride to form 4-((iodoacetyl)amino)benzoic acid. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl-4-((iodoacetyl)amino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique among crosslinkers due to its dual reactivity towards amines and thiols. Similar compounds include:

These compounds share similar functionalities but differ in their specific reactive groups and applications, making this compound a versatile and valuable tool in biochemical research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBEDSJTMWJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222581
Record name N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72252-96-1
Record name N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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